

3-Chloro-4-(trifluoromethyl)benzonitrile chemical properties

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Compound of Interest

Compound Name: 3-Chloro-4-(trifluoromethyl)benzonitrile

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An In-depth Technical Guide to **3-Chloro-4-(trifluoromethyl)benzonitrile**: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **3-Chloro-4-(trifluoromethyl)benzonitrile**, a critical fluorinated building block in modern medicinal and agricultural chemistry. We delve into its core chemical and physical properties, explore its synthesis and inherent reactivity, and illuminate its applications in the development of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates to drive innovation. We will cover key safety protocols, present relevant spectroscopic data, and provide illustrative workflows to offer both theoretical understanding and practical insights into the utility of this versatile compound.

Introduction: The Strategic Importance of Fluorinated Intermediates

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a proven method for enhancing pharmacological and pharmacokinetic properties. The trifluoromethyl (CF₃) group, in particular,

is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate receptor binding affinity.^[1] **3-Chloro-4-(trifluoromethyl)benzonitrile** emerges as a highly valuable intermediate, offering a unique combination of a reactive nitrile handle, a metabolically robust trifluoromethyl group, and a chlorinated benzene core ripe for further functionalization.

This guide serves as a technical resource, consolidating the known properties and synthetic utility of this compound. By understanding its fundamental characteristics, researchers can better leverage its potential as a foundational component in the synthesis of novel active pharmaceutical ingredients (APIs) and next-generation crop protection agents.

Core Chemical Identity and Physicochemical Properties

The unique substitution pattern on the benzonitrile ring dictates the compound's physical behavior and chemical reactivity. The electron-withdrawing nature of both the nitrile and trifluoromethyl groups, combined with the inductive effect of the chlorine atom, creates a distinct electronic profile that influences its interactions and synthetic transformations.

Chemical Structure

Caption: Chemical structure of **3-Chloro-4-(trifluoromethyl)benzonitrile**.

Data Summary Table

The following table summarizes the key identifiers and physical properties of **3-Chloro-4-(trifluoromethyl)benzonitrile** and a closely related isomer for comparative context.

Property	Value	Source(s)
CAS Number	1092460-79-1	[2]
Molecular Formula	C ₈ H ₃ ClF ₃ N	[2][3]
Molecular Weight	205.56 g/mol	[2]
Synonyms	2-Chloro-4-cyanobenzotrifluoride	[2]
Monoisotopic Mass	204.99062 Da	[3]
Predicted XlogP	3.2	[3]
Physical State	Solid (Predicted, based on isomers)	
Melting Point	66-68°C (for isomer 4-Chloro-3-(trifluoromethyl)benzonitrile)	[4]
Boiling Point	100-105°C @ 11 mmHg (for isomer 4-Chloro-3-(trifluoromethyl)benzonitrile)	[4]

Spectroscopic Profile

A thorough understanding of the spectroscopic characteristics is essential for reaction monitoring and quality control. Based on the structure and data from analogous compounds, the following profile can be expected.[5][6][7]

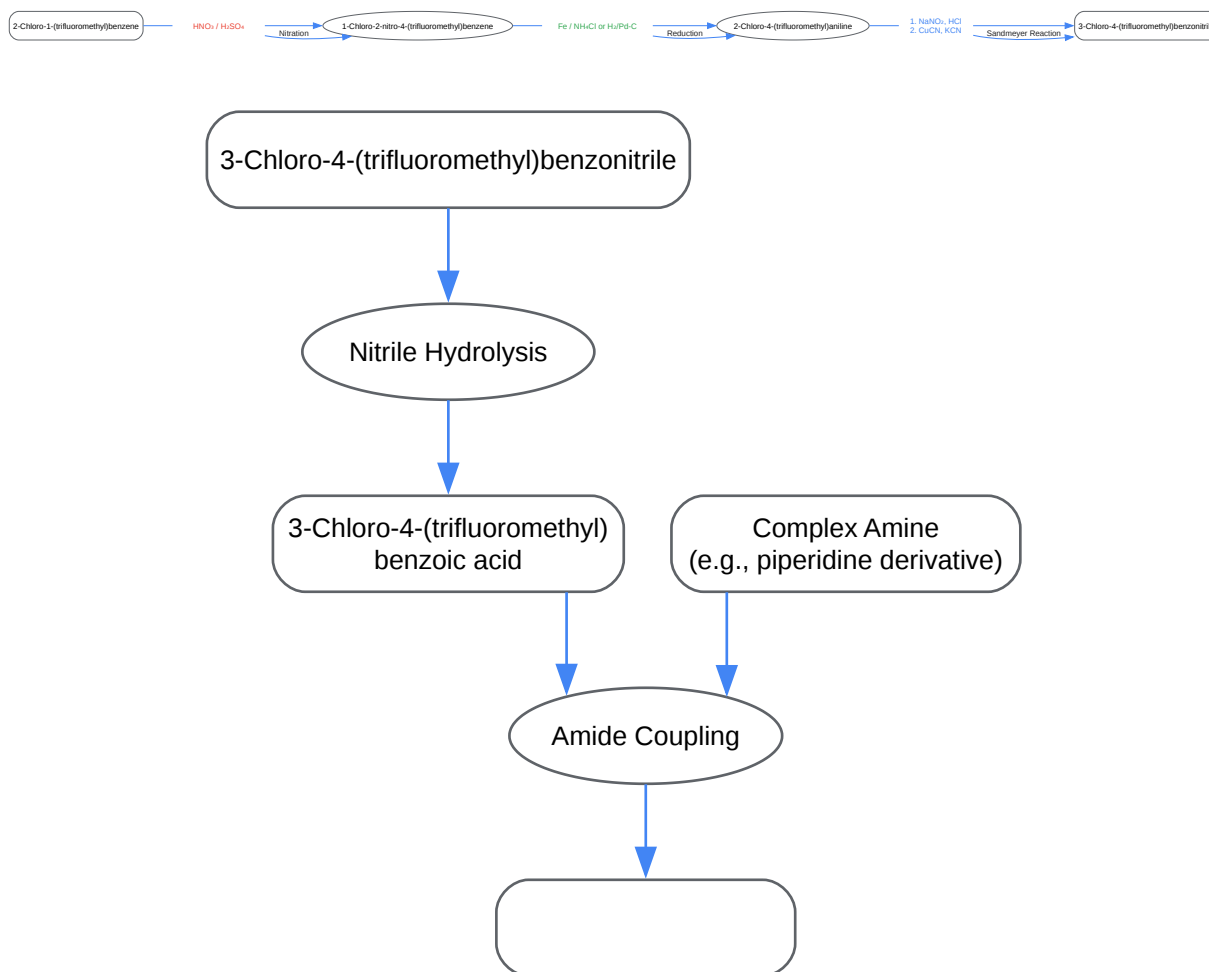
- ¹H NMR:** The proton NMR spectrum would be characterized by signals in the aromatic region (typically δ 7.5-8.0 ppm). The three aromatic protons would appear as a complex multiplet or as distinct doublets and doublet of doublets, with coupling constants characteristic of ortho and meta relationships.
- ¹³C NMR:** The carbon spectrum would show eight distinct signals. Key signals would include the nitrile carbon (C≡N) around δ 115-120 ppm, the carbon attached to the CF₃ group as a quartet due to C-F coupling, and the remaining aromatic carbons at their characteristic shifts, influenced by the attached substituents.

- ^{19}F NMR: The fluorine NMR would exhibit a single, sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift would be in the typical range for an aromatic CF_3 group.
- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band around $2230\text{--}2240\text{ cm}^{-1}$ characteristic of the $\text{C}\equiv\text{N}$ stretching vibration. Other notable bands would include C-F stretching vibrations (around $1100\text{--}1350\text{ cm}^{-1}$) and C-Cl stretching (around $700\text{--}800\text{ cm}^{-1}$).
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) at $m/z \approx 205$. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (M^+ and $\text{M}+2$ peaks in an approximate 3:1 ratio). Key fragmentation would likely involve the loss of the CF_3 group or the entire nitrile moiety.[\[3\]](#)

Synthesis and Reactivity

General Synthetic Approach

3-Chloro-4-(trifluoromethyl)benzonitrile is typically synthesized from commercially available trifluoromethylated and chlorinated benzene derivatives. A common and effective strategy involves the cyanation of a corresponding aryl halide. A plausible synthetic route begins with 2-chloro-1-(trifluoromethyl)benzene, proceeding through nitration, reduction to an aniline, followed by a Sandmeyer reaction to introduce the nitrile group.



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Caption: Conceptual workflow showing the use of the title compound as a scaffold for a potential API.

Safety, Handling, and Storage

As a halogenated and nitrated aromatic compound, **3-Chloro-4-(trifluoromethyl)benzonitrile** requires careful handling. While specific data for this exact isomer is limited, information from structurally similar chemicals provides a strong basis for safety protocols. [8][9]

GHS Hazard Classification (Anticipated)

Hazard Class	Category	Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Eye/Face Protection: Wear chemical safety goggles or a face shield. [10]* Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.
- Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. [11]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [8]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Exemplary Experimental Protocol: Nitrile Hydrolysis

This protocol provides a generalized, step-by-step method for the hydrolysis of the nitrile group to a carboxylic acid, a common downstream synthetic step.

Objective: To synthesize 3-chloro-4-(trifluoromethyl)benzoic acid.

Materials:

- **3-Chloro-4-(trifluoromethyl)benzonitrile** (1.0 eq)
- Sulfuric acid (70% aqueous solution)
- Deionized water
- Diethyl ether or Ethyl acetate
- Sodium bicarbonate (saturated solution)
- Hydrochloric acid (2M)
- Anhydrous magnesium sulfate

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add **3-Chloro-4-(trifluoromethyl)benzonitrile**.
- **Hydrolysis:** Add a 70% solution of sulfuric acid (approx. 5-10 volumes relative to the nitrile). Heat the mixture to reflux (typically 110-120°C) with vigorous stirring.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
- **Workup:** Allow the reaction mixture to cool to room temperature. Carefully pour the mixture over crushed ice. A precipitate of the crude carboxylic acid should form.
- **Extraction:** If a precipitate does not form or is incomplete, extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate (3x volumes).
- **Purification (Base Wash):** Combine the organic layers and wash with a saturated sodium bicarbonate solution. This will extract the acidic product into the aqueous layer, leaving neutral impurities behind.
- **Acidification:** Cool the bicarbonate layer in an ice bath and slowly acidify with 2M HCl until the pH is ~2. The carboxylic acid product will precipitate out.

- Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water.
- Drying: Dry the product under vacuum to yield 3-chloro-4-(trifluoromethyl)benzoic acid. Further purification can be achieved by recrystallization if necessary.

Conclusion

3-Chloro-4-(trifluoromethyl)benzonitrile stands as a testament to the power of rational molecular design. Its carefully arranged functional groups provide a stable yet versatile platform for constructing complex, high-value molecules. The trifluoromethyl group imparts desirable pharmacokinetic properties, the nitrile offers a gateway to diverse chemical transformations, and the chloro-substituent provides an additional point for potential modification. For scientists and researchers in the pharmaceutical and agrochemical industries, a deep technical understanding of this intermediate is not just beneficial—it is essential for unlocking new synthetic possibilities and accelerating the development of innovative chemical solutions.

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